![molecular formula C10H8Br2 B13138346 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene](/img/structure/B13138346.png)
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromotricyclo[62003,6]deca-1,3(6),7-triene is a complex organic compound with a unique tricyclic structure This compound is characterized by the presence of two bromine atoms and a triene system within its tricyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene typically involves the bromination of tricyclo[6.2.0.03,6]deca-1,3(6),7-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding tricyclic ketones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of tricyclic hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of tricyclic compounds with various substituents replacing the bromine atoms.
Oxidation Reactions: Formation of tricyclic ketones or alcohols.
Reduction Reactions: Formation of tricyclic hydrocarbons.
Applications De Recherche Scientifique
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex tricyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a building block for specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the tricyclic structure play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethyltricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with methyl groups instead of bromine atoms.
2,7-Dichlorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with chlorine atoms instead of bromine atoms.
2,7-Difluorotricyclo[6.2.0.03,6]deca-1,3(6),7-triene: Similar tricyclic structure with fluorine atoms instead of bromine atoms.
Uniqueness
2,7-Dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and potential biological activity. The bromine atoms enhance the compound’s ability to participate in substitution reactions and influence its interaction with molecular targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H8Br2 |
|---|---|
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
2,7-dibromotricyclo[6.2.0.03,6]deca-1,3(6),7-triene |
InChI |
InChI=1S/C10H8Br2/c11-9-5-1-2-6(5)10(12)8-4-3-7(8)9/h1-4H2 |
Clé InChI |
KUWHVSCIBFMSNJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C(=C3CCC3=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


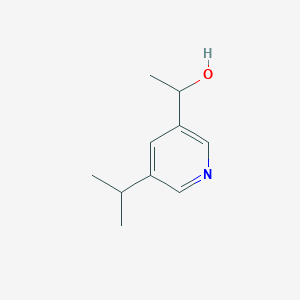
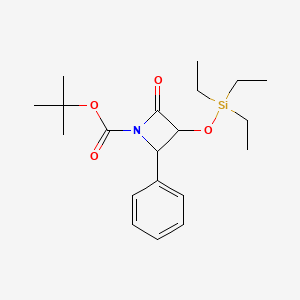


![Cyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13138297.png)
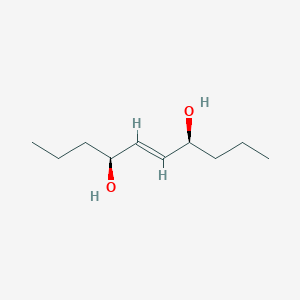

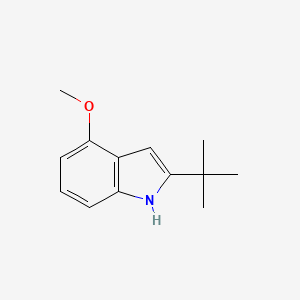
![4-O-benzyl 10-O-tert-butyl (1R,8R)-7-(aminomethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13138320.png)
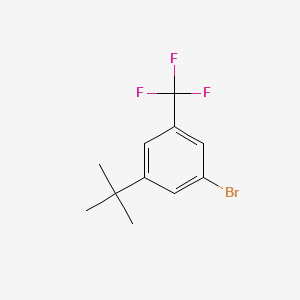
![2-(2-([2,2'-Bithiophen]-5-yl)vinyl)quinolin-8-ol](/img/structure/B13138327.png)
![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13138334.png)
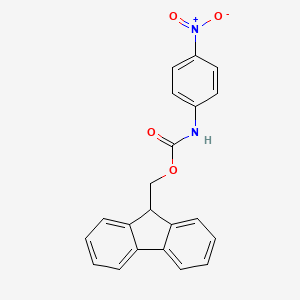
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
